Stiripentol - 137767-55-6

Stiripentol

Catalog Number: EVT-1544751
CAS Number: 137767-55-6
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Stiripentol is a novel anticonvulsant drug, structurally distinct from other existing antiepileptics []. Its primary role in scientific research stems from its anticonvulsant properties and its ability to modulate γ‐aminobutyric acid (GABA)ergic neurotransmission [, ]. Stiripentol has been studied in various experimental models of epilepsy and has shown efficacy in controlling seizures, particularly in severe myoclonic epilepsy of infancy, also known as Dravet Syndrome [, ].

Synthesis Analysis

Stiripentol can be synthesized by reacting a 3,4-(methylenedioxy) benzaldehyde with a Grignard reagent derived from 4-bromo-2-methyl-2-butene. This reaction yields a tertiary alcohol, which is subsequently dehydrated to form Stiripentol []. Specific details regarding reaction conditions, solvents, and purification methods are not provided in the analyzed papers.

Molecular Structure Analysis

Stiripentol is known to be metabolized in the liver primarily through glucuronidation and opening of the methylenedioxy ring []. It inhibits cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, leading to significant drug-drug interactions [, ]. This inhibition can affect the metabolism of other drugs, leading to increased plasma concentrations and requiring dose adjustments [, ].

Mechanism of Action

Stiripentol exerts its anticonvulsant activity through multiple mechanisms. Primarily, it acts as a positive allosteric modulator of GABAA receptors, enhancing GABAergic neurotransmission []. It exhibits subunit selectivity, with greater efficacy at GABAA receptors containing the α3 subunit, which is highly expressed in the immature brain []. This subunit selectivity may explain its effectiveness in childhood-onset epilepsies like Dravet Syndrome [].

In addition to its direct effects on GABAA receptors, Stiripentol also exhibits neuroprotective activity, possibly by blocking voltage-dependent calcium and sodium channels []. It has been shown to protect neuronal–astroglial cultures from oxygen–glucose deprivation and glutamate toxicity, suggesting a role in mitigating neuronal damage [].

Physical and Chemical Properties Analysis

Stiripentol is a white crystalline powder with a melting point between 60°C and 63°C []. It exhibits low solubility in water and aqueous fluids, limiting its bioavailability and dispersion in plasma []. Detailed information about its other physical and chemical properties, such as partition coefficient, vapor pressure, and stability, is not explicitly discussed in the analyzed papers.

Applications

Stiripentol's primary application in scientific research is as an anticonvulsant agent, particularly for the treatment of Dravet Syndrome [, ]. Its efficacy in controlling seizures, particularly clonic and tonic-clonic seizures, has been demonstrated in both randomized controlled trials and observational studies [, , , ].

  • Calcium Oxalate Nephrolithiasis: Stiripentol has demonstrated a protective effect against calcium oxalate nephrolithiasis in animal models by inhibiting hepatic oxalate production and reducing urine oxalate excretion [, ].
  • Ethylene Glycol Poisoning: Stiripentol has shown promise in mitigating the effects of ethylene glycol poisoning by reducing hyperoxaluria and protecting renal function [].
  • Glioblastoma Multiforme: Preliminary research suggests that Stiripentol may possess anticancer properties, exhibiting cytotoxicity against glioblastoma cell lines and inducing apoptosis [].
  • Ischemia-Reperfusion Injury: Stiripentol has shown therapeutic potential in attenuating cognitive deficits and neuronal damage following ischemia-reperfusion injury in animal models []. This neuroprotective effect may be attributed to its ability to reduce astrocyte damage and immunoglobulin G leakage in the hippocampus [].
Future Directions
  • Optimization of Drug Delivery Systems: Stiripentol's low solubility in water poses challenges for its formulation and administration. Exploring novel drug delivery systems, such as nanoparticles or liposomes, could enhance its bioavailability and therapeutic efficacy [].
  • Long-Term Safety Studies: Evaluating the long-term effects of Stiripentol administration on various organ systems, including bone, is necessary to ensure its safety for chronic use [].
  • Drug-Drug Interactions: Further research is needed to fully characterize the potential drug-drug interactions between Stiripentol and other medications, including new antiseizure drugs like cannabidiol and fenfluramine [].

Clobazam

Compound Description: Clobazam is a 1,5-benzodiazepine that acts as an anticonvulsant. It is metabolized in the liver primarily by CYP3A4 and to a lesser extent by CYP2C19 to its pharmacologically active metabolite, N-desmethylclobazam (NCLB). [, , , , , , , , ]

Relevance: Clobazam is frequently co-administered with Stiripentol for the treatment of Dravet syndrome. Stiripentol is a potent inhibitor of both CYP3A4 and CYP2C19, significantly increasing the plasma concentration of clobazam and its active metabolite, NCLB. [, , , , , , , , ] This pharmacokinetic interaction necessitates dose adjustments of clobazam when used in combination with Stiripentol. [, , , , , ]

N-desmethyl-clobazam (NCLB)

Compound Description: N-desmethyl-clobazam (NCLB) is the pharmacologically active metabolite of clobazam, a 1,5-benzodiazepine anticonvulsant. [, , ] NCLB is formed primarily through CYP3A4-mediated metabolism of clobazam, with a minor contribution from CYP2C19. [, ]

Relevance: Similar to clobazam, co-administration of Stiripentol significantly increases the plasma concentrations of NCLB due to Stiripentol's inhibitory effects on CYP3A4 and CYP2C19. [, , ] The impact of Stiripentol on NCLB pharmacokinetics differs significantly between individuals with extensive metabolizer (EM) and poor metabolizer (PM) CYP2C19 phenotypes, potentially influencing the clinical response to Stiripentol treatment in patients with Dravet syndrome. []

Valproic Acid

Compound Description: Valproic acid is a branched short-chain fatty acid that acts as a broad-spectrum anticonvulsant. [, , , , , , , , ]

Relevance: Valproic acid is often included in the treatment regimen for Dravet syndrome along with clobazam and Stiripentol. [, , , , , , , , ] Similar to its effects on clobazam, Stiripentol can increase valproic acid plasma concentrations due to inhibition of its metabolism, necessitating dose adjustments to manage potential side effects. [, , ]

Cannabidiol

Compound Description: Cannabidiol is a non-psychoactive cannabinoid found in Cannabis sativa. It is approved for the treatment of seizures associated with Lennox-Gastaut syndrome, Dravet syndrome, and tuberous sclerosis complex. [, , , , ]

Relevance: Cannabidiol is another anticonvulsant used in the treatment of Dravet syndrome, often alongside Stiripentol. [, , ] While cannabidiol is generally well-tolerated when co-administered with Stiripentol, studies indicate potential pharmacokinetic interactions. [, ] Notably, Stiripentol can decrease the exposure of cannabidiol's active metabolites, 7-hydroxy-cannabidiol (7-OH-CBD) and 7-carboxy-cannabidiol (7-COOH-CBD), which could impact treatment efficacy. []

Fenfluramine

Compound Description: Fenfluramine is a serotonin-releasing agent previously used for appetite suppression. It has recently demonstrated efficacy in reducing seizure frequency in Dravet syndrome. [, , , , ]

7-hydroxy-cannabidiol (7-OH-CBD)

Compound Description: 7-hydroxy-cannabidiol (7-OH-CBD) is an active metabolite of cannabidiol, primarily formed by CYP2C19-mediated hepatic metabolism. []

Relevance: Co-administration of Stiripentol, a potent inhibitor of CYP2C19, can significantly decrease 7-OH-CBD exposure. [] This interaction highlights the potential for Stiripentol to alter the pharmacokinetic profiles and, consequently, the therapeutic effects of co-administered drugs like cannabidiol.

7-carboxy-cannabidiol (7-COOH-CBD)

Compound Description: 7-carboxy-cannabidiol (7-COOH-CBD) is another active metabolite of cannabidiol, formed through hepatic metabolism involving multiple CYP enzymes, including CYP2C19. []

Relevance: Similar to 7-OH-CBD, co-administration of Stiripentol can lead to a reduction in 7-COOH-CBD exposure due to Stiripentol's inhibitory effects on CYP2C19. [] This interaction further underscores the importance of considering potential pharmacokinetic interplay when using Stiripentol in combination with other anticonvulsant medications.

Carbamazepine

Compound Description: Carbamazepine is an anticonvulsant commonly used to treat various seizure types. It is metabolized primarily by the CYP3A4 enzyme system. [, , ]

Relevance: Stiripentol has been investigated as an adjunctive therapy with carbamazepine in refractory partial epilepsy. [, ] Although some studies suggest potential benefits in reducing seizure frequency, the combination necessitates careful dose adjustments due to Stiripentol's potent inhibition of carbamazepine metabolism, which can lead to elevated carbamazepine levels and potential toxicity. [, , ]

Phenobarbital

Compound Description: Phenobarbital is a barbiturate anticonvulsant that enhances GABAergic neurotransmission. [, , ]

Relevance: While not extensively studied in combination with Stiripentol, caution is advised when using these drugs concurrently. Stiripentol's inhibition of drug-metabolizing enzymes like CYP2C19 could potentially elevate phenobarbital levels, increasing the risk of adverse effects. [, , ] Dosage adjustments may be necessary if these medications are used together.

Phenytoin

Compound Description: Phenytoin is a hydantoin anticonvulsant that primarily acts by modulating voltage-gated sodium channels. [, ]

Relevance: Similar to phenobarbital, the co-administration of Stiripentol with phenytoin requires caution. Stiripentol's inhibitory effects on drug metabolism can lead to increased phenytoin levels, increasing the risk of toxicity. [, ] Dosage adjustments are crucial if these medications are used concomitantly.

Properties

CAS Number

137767-55-6

Product Name

Stiripentol

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+

InChI Key

IBLNKMRFIPWSOY-FNORWQNLSA-N

SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O

Canonical SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O

Isomeric SMILES

CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.